(R)-4-N-Trityl-2-methyl piperazine
Overview
Description
“®-4-N-Trityl-2-methyl piperazine” is a chemical compound with the molecular formula C24H26N2 . It is a solid substance and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “®-4-N-Trityl-2-methyl piperazine” can be represented by the SMILES stringC[C@@H]1CN(CCN1)C(c2ccccc2)(c3ccccc3)c4ccccc4
. The InChI key for this compound is VYUQPZHRDKLOPX-HXUWFJFHSA-N
. Physical And Chemical Properties Analysis
“®-4-N-Trityl-2-methyl piperazine” is a solid substance . It has a molecular weight of 342.48 g/mol .Scientific Research Applications
Piperazine Derivatives in Drug Development
Piperazine, a six-membered nitrogen-containing heterocycle, plays a critical role in the rational design of drugs. It is found in a wide array of pharmaceuticals utilized for their antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent properties. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the resulting molecules. This adaptability makes piperazine a versatile scaffold for drug discovery, offering pathways to design molecules for various diseases. The research underscores the emergence of piperazine-based molecules as a broad-spectrum pharmacophore, urging further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).
Antimycobacterial Activity
Piperazine and its analogues have shown promising activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the role of piperazine as a key building block in anti-mycobacterial compounds, presenting the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. Such insights can guide the development of safer, selective, and cost-effective anti-mycobacterial agents, addressing the urgent need for new therapies against TB (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Antidepressant Applications
The presence of a piperazine substructure is a common feature in many marketed antidepressants. This structural element is not merely due to its favorable CNS pharmacokinetic profile but plays a significant role in the specific binding conformations of these agents. Recent developments in the synthesis of piperazine-based antidepressants, along with SAR studies, highlight the importance of this moiety in designing novel compounds for treating depression. This review offers a comprehensive analysis of piperazine's role in antidepressant development, providing a foundation for future research in this area (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).
properties
IUPAC Name |
(3R)-3-methyl-1-tritylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUQPZHRDKLOPX-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375396 | |
Record name | (R)-4-N-Trityl-2-methyl piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-N-Trityl-2-methyl piperazine | |
CAS RN |
313657-75-9 | |
Record name | (R)-4-N-Trityl-2-methyl piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 313657-75-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.